molecular formula C12H12N2O2 B11892051 (S)-2-Amino-3-(quinolin-5-yl)propanoic acid

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid

Cat. No.: B11892051
M. Wt: 216.24 g/mol
InChI Key: HZCFSKPWYRGHNT-JTQLQIEISA-N
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Description

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid is an organic compound that belongs to the class of amino acids It features a quinoline ring attached to the alpha carbon of the amino acid structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as quinoline and a suitable amino acid precursor.

    Formation of Quinoline Derivative: The quinoline ring is functionalized to introduce a reactive group, such as a halide or a nitro group, at the 5-position.

    Coupling Reaction: The functionalized quinoline derivative is then coupled with the amino acid precursor using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    Hydrogenation: The intermediate product is subjected to hydrogenation to reduce any nitro groups to amino groups, yielding the final this compound.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form quinoline N-oxides.

    Reduction: Reduction reactions can convert quinoline N-oxides back to the parent quinoline compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the quinoline ring are replaced with other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are used.

    Substitution: Substitution reactions often require the use of nucleophiles and appropriate solvents like dimethylformamide (DMF).

Major Products:

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Parent quinoline compound.

    Substitution Products: Various substituted quinoline derivatives.

Scientific Research Applications

(S)-2-Amino-3-(quinolin-5-yl)propanoic acid has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its structural similarity to biologically active compounds.

    Biochemistry: The compound is used in the study of enzyme-substrate interactions and protein-ligand binding.

    Industry: It serves as a precursor for the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-2-Amino-3-(quinolin-5-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline ring can intercalate with DNA or bind to active sites of enzymes, modulating their activity. The amino acid moiety allows for interactions with proteins, influencing their structure and function.

Comparison with Similar Compounds

    Quinoline: A parent compound with a simpler structure.

    Quinoline N-oxides: Oxidized derivatives of quinoline.

    Substituted Quinolines: Compounds with various functional groups attached to the quinoline ring.

Uniqueness: (S)-2-Amino-3-(quinolin-5-yl)propanoic acid is unique due to the presence of both the quinoline ring and the amino acid structure, which imparts distinct chemical and biological properties. This dual functionality makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

(2S)-2-amino-3-quinolin-5-ylpropanoic acid

InChI

InChI=1S/C12H12N2O2/c13-10(12(15)16)7-8-3-1-5-11-9(8)4-2-6-14-11/h1-6,10H,7,13H2,(H,15,16)/t10-/m0/s1

InChI Key

HZCFSKPWYRGHNT-JTQLQIEISA-N

Isomeric SMILES

C1=CC(=C2C=CC=NC2=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CC(C(=O)O)N

Origin of Product

United States

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